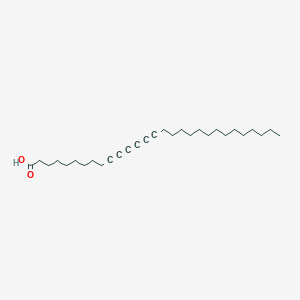
Nonacosa-10,12,14-triynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosa-10,12,14-triynoic acid, also known as 10,12,14-pentacosatriynoic acid, is a polyunsaturated fatty acid that contains three triple bonds in its carbon chain. It is a rare fatty acid found in small amounts in certain marine organisms such as sponges, ascidians, and sea cucumbers. Nonacosa-10,12,14-triynoic acid has gained significant attention in scientific research due to its unique structural features and potential biological activities.
Wirkmechanismus
The mechanism of action of Nonacosa-10,12,14-triynoic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Nonacosa-10,12,14-triynoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemische Und Physiologische Effekte
Nonacosa-10,12,14-triynoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, Nonacosa-10,12,14-triynoic acid has been found to decrease the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
Nonacosa-10,12,14-triynoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, Nonacosa-10,12,14-triynoic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of Nonacosa-10,12,14-triynoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Nonacosa-10,12,14-triynoic acid. One area of interest is the potential use of Nonacosa-10,12,14-triynoic acid as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways. Finally, the synthesis of analogs of Nonacosa-10,12,14-triynoic acid may lead to the development of more potent and selective compounds with improved pharmacological properties.
In conclusion, Nonacosa-10,12,14-triynoic acid is a unique and interesting fatty acid that has gained significant attention in scientific research. Its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways.
Synthesemethoden
Nonacosa-10,12,14-triynoic acid can be synthesized through a multi-step process from commercially available starting materials. The most common method involves the coupling of a terminal alkyne with a dihaloalkane using a palladium catalyst to form a diyne intermediate. The diyne intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne in the presence of a copper catalyst to yield Nonacosa-10,12,14-triynoic acid.
Wissenschaftliche Forschungsanwendungen
Nonacosa-10,12,14-triynoic acid has been the subject of numerous scientific studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, Nonacosa-10,12,14-triynoic acid has been found to have a positive effect on cardiovascular health and may have therapeutic potential for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
126115-85-3 |
|---|---|
Produktname |
Nonacosa-10,12,14-triynoic acid |
Molekularformel |
C29H46O2 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
nonacosa-10,12,14-triynoic acid |
InChI |
InChI=1S/C29H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,21-28H2,1H3,(H,30,31) |
InChI-Schlüssel |
HTKRVRRIWSEOMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



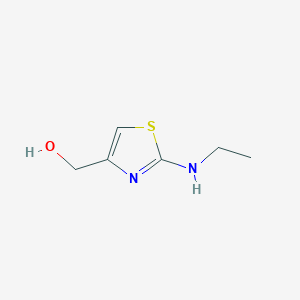
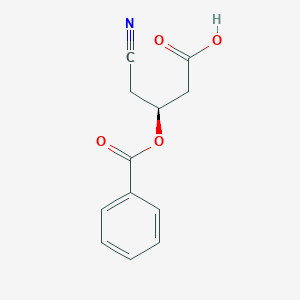
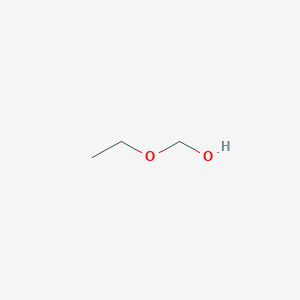
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
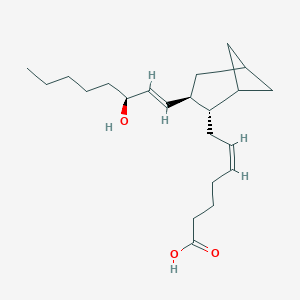
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
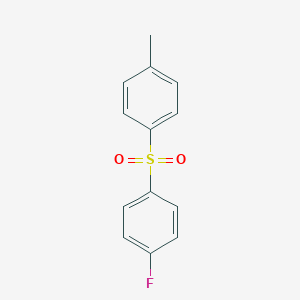
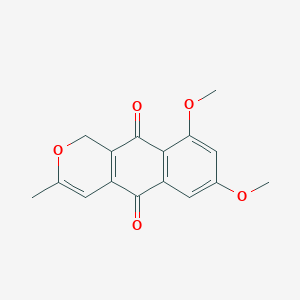
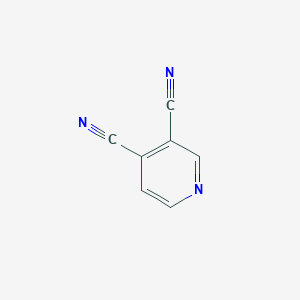
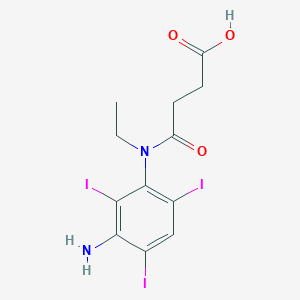
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
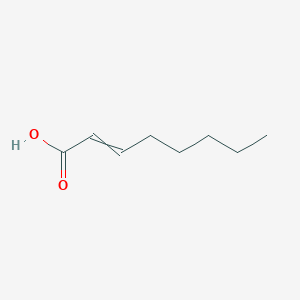
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)